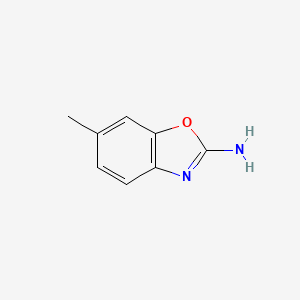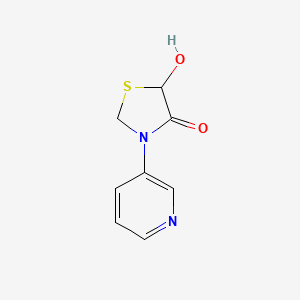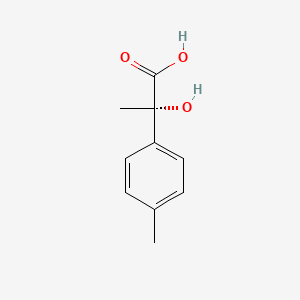
2-Amino-1-(pyrazolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(pyrazolidin-1-yl)ethanone is a chemical compound with the molecular formula C5H11N3O It is characterized by the presence of an amino group attached to an ethanone moiety, which is further connected to a pyrazolidinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyrazolidin-1-yl)ethanone typically involves the reaction of pyrazolidine with an appropriate aminoacetyl precursor. One common method involves the use of pyrazolidine and 2-aminoacetophenone under specific reaction conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(pyrazolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(pyrazolidin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(pyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(pyrrolidin-1-yl)ethanone: Similar in structure but with a pyrrolidinyl ring instead of a pyrazolidinyl ring.
2-Amino-1-(piperidin-1-yl)ethanone: Contains a piperidinyl ring, offering different chemical properties and reactivity.
Uniqueness
2-Amino-1-(pyrazolidin-1-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
174089-29-3 |
|---|---|
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.163 |
Nombre IUPAC |
2-amino-1-pyrazolidin-1-ylethanone |
InChI |
InChI=1S/C5H11N3O/c6-4-5(9)8-3-1-2-7-8/h7H,1-4,6H2 |
Clave InChI |
GLTFNMULINRHLH-UHFFFAOYSA-N |
SMILES |
C1CNN(C1)C(=O)CN |
Sinónimos |
Pyrazolidine, 1-(aminoacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B574780.png)




![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)

![2-[(2-Aminopropyl)amino]benzoic acid](/img/structure/B574794.png)


